molecular formula C8H13BN2O3 B568760 (1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid CAS No. 1263196-50-4

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B568760
CAS No.: 1263196-50-4
M. Wt: 196.013
InChI Key: WHGNHCWTWYXXJI-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid (CAS 2246772-81-4) is an organoboron compound that serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its molecular formula is C9H15BN2O3, with a molecular weight of 210.04 g/mol . This boronic acid derivative is structurally characterized by the presence of a pyrazole ring protected by a tetrahydro-2H-pyran-4-yl group, which enhances its stability. As a reagent, its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is a cornerstone in modern medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl structures found in many active pharmaceutical ingredients. The compound must be handled with appropriate safety precautions. It may cause skin irritation (H315) and serious eye irritation (H319) . As a best practice, always wear protective gloves, eye protection, and a lab coat, and use only in a well-ventilated area or chemical fume hood . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. For proper long-term stability, it is recommended to store this compound under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

[1-(oxan-4-yl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNHCWTWYXXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling of Boronate Esters

The most widely reported method involves Suzuki-Miyaura coupling between halogenated pyrazole precursors and boronate esters. For example, WO2016162604A1 and EP3280710B1 describe reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis. Key steps include:

  • Catalyst System : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%) with sodium carbonate in tetrahydrofuran (THF)-water.

  • Solvent Optimization : Substituting THF with acetonitrile-toluene-water mixtures improves phase separation and reduces distillation steps.

  • Isolation : Precipitation via water addition and filtration yields the intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile at 84.5% yield.

Hydrolysis of Boronate Esters to Boronic Acids

The target boronic acid is obtained by hydrolyzing the pinacol ester intermediate. EP3280710B1 details treating the ester with 10% HCl in ethanol, followed by neutralization with ammonia water to prevent tetrahydropyranyl group detachment. This step achieves >95% purity, as confirmed by commercial suppliers.

Alternative Synthetic Strategies

Direct Boronation of Pyrazole Derivatives

While less common, direct boronation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole using bis(pinacolato)diboron (B2Pin2) has been explored. This one-pot method requires palladium acetate and tricyclohexylphosphine in dimethyl sulfoxide (DMSO), though yields remain suboptimal (<70%) compared to multi-step routes.

Protective Group Manipulation

The tetrahydro-2H-pyran (THP) group serves as a protective moiety during synthesis. Deprotection is achieved using HCl in methanol at 10°C, ensuring minimal degradation. Post-deprotection, the free pyrazole is re-protected or utilized directly in subsequent couplings.

Industrial-Scale Optimization

Catalyst Efficiency

Reducing palladium loading to 0.6–0.8 mol% while maintaining reaction efficacy is a key advancement. This minimizes residual metal contaminants (<10 ppm) and lowers production costs.

Solvent and Workup Innovations

  • Phase Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates coupling in biphasic systems.

  • Precipitation Protocols : Gradual water addition to acetonitrile solutions at 20°C ensures high-purity crystallization.

Analytical and Characterization Data

Commercial suppliers report the following properties for this compound:

PropertyValue
Molecular FormulaC₈H₁₃BN₂O₃
Molecular Weight196.01 g/mol
Purity≥95%
Storage2–8°C, dry atmosphere

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyrazole 1-Position Molecular Formula Molecular Weight (g/mol) Boron Form Key Features
Target compound Tetrahydro-2H-pyran-4-yl C₈H₁₁BN₂O₃* ~193.81 (calculated) Free boronic acid Cyclic ether enhances polarity; moderate steric hindrance
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl C₄H₆BN₂O₂ 123.93 (calculated) Free boronic acid Compact structure; high reactivity in couplings
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester Tetrahydro-2H-pyran-2-yl C₁₄H₂₃BN₂O₃ 296.17 Pinacol ester Improved stability; pyran-2-yl substituent alters steric profile
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid (Tetrahydro-2H-pyran-4-yl)methyl C₉H₁₅BN₂O₃ 210.04 Free boronic acid Methylene linker increases flexibility and bulk
(1-Benzyl-1H-pyrazol-4-yl)boronic acid Benzyl C₁₀H₁₁BN₂O₂ 218.02 Free boronic acid Aromatic group enhances lipophilicity; potential for π-π interactions
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid 2-Cyanoethyl C₆H₈BN₃O₂ 181.96 Free boronic acid Electron-withdrawing cyano group stabilizes boron center

*Calculated based on structural inference.

Substituent Effects on Reactivity and Stability

  • Steric Considerations :

    • The tetrahydro-2H-pyran-4-yl group in the target compound introduces moderate steric hindrance compared to smaller substituents like methyl . This may reduce reaction rates in cross-couplings but improve selectivity by preventing undesired side reactions.
    • Bulkier analogs, such as (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid, exhibit even greater steric demands due to the methylene linker .
  • Electronic Effects: Electron-donating groups (e.g., methyl) increase boronic acid reactivity, while electron-withdrawing groups (e.g., cyano in ) enhance stability by lowering the pKa of the boronic acid . The oxygen atom in the tetrahydro-2H-pyran ring may slightly withdraw electron density, balancing reactivity and stability.
  • Solubility :

    • The cyclic ether in the target compound improves solubility in polar solvents (e.g., water or alcohols) compared to alkyl or aryl analogs .

Biological Activity

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃B N₂O₃
  • Molecular Weight : 201.042 g/mol
  • CAS Number : 1190380-49-4
  • Physical Appearance : Typically appears as a white to light yellow solid.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, analgesic, antipyretic, and potential anticancer effects. The specific compound under discussion has been evaluated for its role in these areas.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can reduce inflammation through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives have been reported to inhibit the production of cytokines such as TNF-alpha and IL-6, which play critical roles in the inflammatory response .
StudyFindings
Demonstrated reduction in TNF-alpha and IL-6 levels in vitro.

2. Analgesic Activity

The analgesic properties of pyrazole compounds are notable, particularly their ability to alleviate pain through various pathways:

  • Mechanism of Action : Similar compounds have shown effectiveness in reducing pain responses in animal models through the modulation of the NO/cGMP pathway and potassium channels .
TestResult
Acetic Acid-Induced Writhing TestSignificant reduction in writhing behavior was observed.
Formalin TestDecreased licking times indicative of reduced pain perception.

3. Antipyretic Properties

Pyrazole derivatives are known for their antipyretic effects, which can be attributed to their ability to affect the hypothalamic regulation of body temperature.

Case Study 1: Analgesic and Anti-inflammatory Effects

A study focusing on a pyrazole derivative demonstrated significant analgesic effects during acetic acid-induced abdominal writhing tests. The compound also showed a marked reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory properties .

Case Study 2: Vasorelaxant Activity

Research indicated that this compound exhibited vasorelaxant effects, which were mediated by the inhibition of calcium channels. This suggests potential applications in cardiovascular diseases .

The biological activities of this compound can be attributed to several biochemical pathways:

  • Nitric Oxide Pathway : Involvement in the NO/cGMP signaling pathway has been suggested as a mechanism for both analgesic and vasorelaxant effects.

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